3-Sulfanylbutan-1-ol

Description

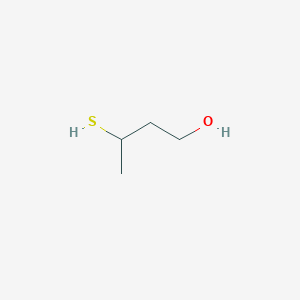

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRRYVOQWOVNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31030-39-4 | |

| Record name | MERCAPTO-BUTANOL/3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Approaches

Chemical synthesis provides a controlled environment for producing 3-sulfanylbutan-1-ol derivatives. The methodologies often involve several reaction stages, beginning with common laboratory reagents and progressing through various intermediates to yield the final thiol compound.

Multi-step Reaction Sequences for 3-methyl-3-sulfanylbutan-1-ol (MMB)

A widely recognized synthetic route to 3-methyl-3-sulfanylbutan-1-ol (MMB) begins with readily available starting materials and proceeds through a series of activation, coupling, transformation, and reduction steps. wikipedia.orgsmolecule.com

The synthesis commonly initiates with the activation of ethyl acetate (B1210297). wikipedia.orgsmolecule.com A strong base, such as lithium bis(trimethylsilyl)amide, is used to deprotonate the α-carbon of ethyl acetate, creating a nucleophilic enolate. wikipedia.orgsmolecule.com This enolate is then coupled with acetone (B3395972) in a nucleophilic addition reaction. wikipedia.orgsmolecule.com This key carbon-carbon bond-forming step results in the formation of ethyl 3-hydroxy-3-methylbutyrate, an essential intermediate. wikipedia.orgsmolecule.com

Table 1: Activation and Coupling Reaction

| Step | Reactants | Reagent | Product | Reference |

| 1 | Ethyl acetate | Lithium bis(trimethylsilyl)amide | Activated ethyl acetate (enolate) | wikipedia.orgsmolecule.com |

| 2 | Activated ethyl acetate, Acetone | - | Ethyl 3-hydroxy-3-methylbutyrate | wikipedia.orgsmolecule.com |

Following the creation of ethyl 3-hydroxy-3-methylbutyrate, the hydroxyl group is typically converted into a better leaving group through halogenation, such as bromination, to facilitate the introduction of the sulfur moiety. wikipedia.org The subsequent reaction with a thiolating agent, like thiourea, introduces the sulfur atom. wikipedia.orgsmolecule.com This is followed by hydrolysis to yield the carboxylic acid intermediate, 3-mercapto-3-methyl-butyric acid. wikipedia.orgsmolecule.com

The final step in this common sequence is the reduction of the carboxylic acid group in the 3-mercapto-3-methyl-butyric acid intermediate. wikipedia.org A powerful reducing agent, such as lithium aluminum hydride, is employed to selectively reduce the carboxylic acid to a primary alcohol, yielding the target molecule, 3-methyl-3-sulfanylbutan-1-ol. wikipedia.orgsmolecule.com

| Stage | Intermediate/Product | Key Reagents | Reaction Type | Reference |

| Coupling | Ethyl 3-hydroxy-3-methylbutyrate | Ethyl acetate, Acetone, Lithium bis(trimethylsilyl)amide | Nucleophilic addition | wikipedia.orgsmolecule.com |

| Thiolation | 3-mercapto-3-methyl-butyric acid | Brominating agent, Thiourea | Halogenation, Thiolation, Hydrolysis | wikipedia.org |

| Reduction | 3-methyl-3-sulfanylbutan-1-ol | Lithium aluminum hydride | Reduction | wikipedia.orgsmolecule.com |

Halogenation and Thiolation Steps

Synthesis of Deuterated and Isotopically Labeled Analogues

For analytical applications, particularly in stable isotope dilution assays, isotopically labeled versions of MMB are synthesized. wikipedia.orgimreblank.ch The synthesis mirrors the standard route but incorporates a labeled starting material. wikipedia.org For instance, using deuterated acetone (acetone-d6) in the initial coupling step with ethyl acetate leads to the formation of [²H₆]-3-mercapto-3-methylbutanol. wikipedia.org This labeled standard allows for precise quantification of the unlabeled analyte in complex mixtures, such as coffee or wine, by correcting for losses during sample preparation and analysis. imreblank.ch

Biosynthetic Precursor Identification and Elucidation

In biological systems, 3-methyl-3-sulfanylbutan-1-ol is not synthesized from simple precursors like acetone but is released from more complex molecules. Research has identified S-cysteine conjugates as key non-volatile precursors. ebi.ac.uk For example, in passion fruit, the release of MMB can be achieved in vitro through the enzymatic action of a cell-free extract from Eubacterium limosum, which exhibits β-lyase activity on these S-cysteine conjugates. ebi.ac.uk This suggests that in nature, the volatile thiol is sequestered in a stable, non-volatile form and is released through specific enzymatic cleavage. ebi.ac.uk

In felines, the biosynthesis is more complex, starting with the condensation of glutathione (B108866) and isopentenyl pyrophosphate in the liver to form 3-methylbutanolglutathione (3-MBG). wikipedia.org This is then converted to 3-methylbutanol-cysteinylglycine (MBCG) in the kidneys. wikipedia.org An enzyme called cauxin, a carboxylesterase found in high concentrations in cat urine, hydrolyzes MBCG to felinine (B1672332) and glycine (B1666218). wikipedia.org Felinine, a sulfur-containing amino acid, then gradually degrades to release the volatile thiol 3-methyl-3-sulfanylbutan-1-ol. wikipedia.orgwikipedia.org

Cysteine Conjugates (S-conjugates)

Cysteine S-conjugates are significant non-volatile precursors for the formation of this compound and other related polyfunctional thiols. ebi.ac.ukmdpi.comnih.gov In various natural systems, such as fruits and hops, these conjugates are present in a bound form and can release the volatile thiol through enzymatic action. ebi.ac.uknih.govresearchgate.net For instance, the enzymatic activity of β-lyase on S-cysteine conjugates is a key step in releasing these thiols. ebi.ac.uk

The synthesis of these cysteine conjugates, such as S-3-(1-hydroxylpentyl)cysteine, has been achieved and characterized using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govacs.orgacs.org These synthetic routes provide essential reference materials for identifying and quantifying the natural precursors in various matrices. nih.govacs.orgacs.org In some instances, the cysteinylated precursors are found in much lower concentrations compared to their glutathionylated counterparts. nih.govresearchgate.net

The general mechanism involves the cleavage of the C-S bond within the cysteine conjugate, a process that can be catalyzed by enzymes like cysteine-S-conjugate β-lyase. hmdb.canih.gov This enzymatic release is a crucial step in the biogenesis of many volatile sulfur compounds. researchgate.net

Glutathione Conjugates (S-conjugates)

Glutathione S-conjugates are another major class of precursors for this compound. ebi.ac.ukresearchgate.netnih.gov These conjugates are often considered the primary biogenetic precursors, which can be subsequently metabolized to the corresponding cysteine conjugates. unimi.it The presence of glutathione conjugates, such as S-3-(1-hydroxylpentyl)glutathione, has been confirmed in various natural sources like hops. nih.govresearchgate.netacs.orgacs.org

The synthesis of these glutathione conjugates has been developed to facilitate their study and quantification. acs.org For example, the synthesis of S-3-(1-hydroxylpentyl)glutathione has been reported, providing a standard for its identification in complex mixtures. acs.org In many cases, glutathione conjugates are found in significantly higher concentrations than their cysteine counterparts, highlighting their importance as a reservoir of the thiol precursor. nih.govresearchgate.net

The conversion of glutathione conjugates to the final thiol often involves a multi-step enzymatic pathway. This can include the action of γ-glutamyltransferase and dipeptidases to form the cysteine conjugate, which is then cleaved by a β-lyase. nih.govnih.gov The uptake and metabolism of these glutathione conjugates by organisms like yeast are critical for the release of the volatile thiol. nih.gov

N-Acetyl-cysteine Conjugates and Derivatives

While less commonly cited as primary natural precursors for this compound compared to cysteine and glutathione conjugates, N-acetyl-cysteine conjugates are part of the broader mercapturate pathway for detoxifying electrophilic compounds. nih.gov This pathway involves the sequential conversion of glutathione conjugates to cysteinylglycine (B43971), then to cysteine conjugates, and finally to N-acetyl-cysteine conjugates. nih.gov The synthesis of related N-acetyl-cysteinyl derivatives, such as N-Acetyl-cysteinyl)-hexan-1-ol, has been documented in the context of studying varietal wine thiols. acs.org

Aldehyde Conjugate Precursors

Aldehyde conjugates represent another pathway to the formation of sulfanylalkanols. The process often begins with an α,β-unsaturated aldehyde, such as (E)-2-hexenal, which can react with sulfur-containing compounds. mdpi.comencyclopedia.puboeno-one.eu The chemical addition of glutathione to such aldehydes can occur under conditions relevant to natural systems like grape juice. encyclopedia.pub This leads to the formation of glutathione-aldehyde conjugates, for example, 3-S-glutathionylhexanal. encyclopedia.pubresearchgate.net

Derivatization and Polymerization Involving Sulfanylalkanols

The presence of both a thiol and a hydroxyl group in this compound allows for a range of derivatization and polymerization reactions, opening avenues for the creation of new materials and the study of reaction kinetics.

Esterification Reactions and Kinetics

The primary alcohol group in this compound can undergo esterification with carboxylic acids to form esters. smolecule.com The kinetics of esterification reactions are influenced by several factors, including temperature, molar ratios of reactants, and the presence of a catalyst. Generally, increasing the reaction temperature increases the rate constant and conversion, although esterification is often an exothermic and reversible reaction.

One study investigated the esterification-addition reaction between 3-methyl-3-sulfanylbutan-1-ol (a related compound) and citric acid. ajaic.orgsemanticscholar.orgsciencepublishinggroup.com The kinetics of this reaction were found to be influenced by the concentrations of the protonic acid catalyst, citric acid, and the sulfanylalkanol. ajaic.orgsemanticscholar.orgsciencepublishinggroup.com The study also proposed a reaction mechanism where the sulfur atom of the thiol plays a fundamental role. ajaic.orgsemanticscholar.org

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. Kinetic models, such as pseudo-first-order kinetics, are often used to describe these reactions and determine parameters like activation energy. scirp.orgportalabpg.org.br

Role of Sulfanylalkanols in Thiol-ene Photopolymerizations

While specific studies focusing on this compound in thiol-ene photopolymerizations are not prevalent in the provided context, the fundamental chemistry of this reaction is relevant. Thiol-ene photopolymerization is a powerful and efficient method for creating polymer networks. This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene').

The process is typically initiated by a photoinitiator that generates radicals upon exposure to UV light. These radicals then abstract a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•). The thiyl radical then adds to an ene, forming a carbon-centered radical. This carbon radical can then abstract a hydrogen from another thiol molecule, propagating the chain reaction and regenerating a thiyl radical. This chain transfer step is a key feature of thiol-ene reactions.

Given its bifunctional nature (containing both a thiol and a hydroxyl group), this compound could potentially act as a chain transfer agent and be incorporated into polymer networks. The hydroxyl group would remain as a pendant functional group, which could be used for subsequent modifications of the polymer.

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions of the Thiol Moiety

The thiol group is particularly susceptible to oxidation, leading to the formation of various sulfur-containing compounds. smolecule.com The nature of the final product is highly dependent on the oxidizing agent used and the reaction conditions.

Disulfide Formation and Reactivity

The mild oxidation of 3-Sulfanylbutan-1-ol results in the formation of a disulfide, 3,3'-disulfanediyldibutan-1-ol. cymitquimica.com This reaction involves the coupling of two thiol molecules through a sulfur-sulfur bond and can be initiated by various oxidizing agents, including hydrogen peroxide or even atmospheric oxygen. The formation of disulfide bonds is a reversible process; these bonds can be cleaved back to the corresponding thiols under reducing conditions.

The reactivity of these disulfides is a subject of interest, particularly in food chemistry. For instance, the disulfide of 3-sulfanylhexanol has been identified in Sauternes botrytized wines. researchgate.net The formation of such disulfides can be catalyzed by metal ions like Cu(II). researchgate.net In the context of beer, disulfide-bonded thiols present in malt (B15192052) and hops are considered precursors to volatile thiol compounds that contribute to the beverage's aroma. researchgate.net These disulfide-bonded precursors can be reduced during fermentation, releasing the free thiols. researchgate.net

| Reactant | Oxidizing Agent/Condition | Major Product | Reference |

| This compound | H₂O₂, O₂ (ambient air) | 3,3'-Disulfanediyldibutan-1-ol | |

| 3-Sulfanylhexan-1-ol | Oxidative environment (e.g., in wine) | 3,3'-Dithiobis(1-hexanol) | researchgate.netresearchgate.net |

Formation of Sulfonic Acids

Under stronger oxidizing conditions, the thiol group of this compound can be further oxidized to a sulfonic acid. smolecule.com Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) can facilitate this transformation. This reaction is generally irreversible and leads to a significant change in the chemical properties of the molecule, including its acidity and solubility.

The formation of sulfonic acids from related thiol compounds has been observed in various contexts. For example, the reaction of E-2-hexenal with bisulfite can form 1-hydroxyhexane-3-sulfonic acid, which could potentially be reduced to 3-sulfanylhexan-1-ol. sci-hub.se In the context of wine, it has been suggested that many aldehyde-containing compounds exist in equilibrium with their sulfonic acid forms. nih.gov

| Reactant | Oxidizing Agent | Major Product | Reference |

| This compound | Potassium Permanganate (KMnO₄) | 3-Sulfobutan-1-ol | |

| E-2-hexenal | Bisulfite | 1-hydroxyhexane-3-sulfonic acid | sci-hub.se |

Investigation of Thermal Oxidative Degradation Pathways

The thermal oxidative degradation of sulfur compounds is a key area of research, particularly in food and beverage science. In the case of a related compound, 3-sulfanylhexanol disulfide, thermal degradation in a gas chromatography injector was shown to produce 3-propyl-1,2-oxathiolane. researchgate.net This highlights a potential pathway for the formation of new volatile compounds from the degradation of disulfides. The full oxidation pathway from 3-sulfanylhexanol to 3-propyl-γ-sultine via the disulfide has been established, suggesting complex degradation mechanisms. researchgate.net

Nucleophilic Addition Reactions

The thiol group of this compound can act as a nucleophile, participating in addition reactions. A significant example of this reactivity is the reaction of thiols with electrophilic species like quinones. nih.gov Quinones, which can be formed from the oxidation of phenolic compounds in wine, readily react with nucleophiles such as thiols. nih.govmdpi.com This reaction is of great importance in wine chemistry as it can lead to the loss of volatile thiols, impacting the wine's aroma profile. unimi.it The nucleophilic addition of thiols to quinones can result in the formation of thiol-substituted hydroquinones. researchgate.net

Acid-Catalyzed Reactions

In the presence of an acid catalyst, this compound can undergo various transformations. For the related compound 3-methyl-3-sulfanylbutan-1-ol, acid-catalyzed reactions are significant. For example, esterification reactions with carboxylic acids like citric acid are catalyzed by H+ protons. semanticscholar.orgsciencepublishinggroup.com The proton activates the alcohol function, facilitating the reaction. semanticscholar.org While direct studies on acid-catalyzed cyclization of this compound are not prevalent in the provided context, the fundamental principles of acid catalysis on bifunctional molecules suggest the possibility of intramolecular reactions.

Kinetic Studies of Reactions

Kinetic studies of reactions involving this compound and its analogues are crucial for understanding their formation, transformation, and stability. These investigations often focus on reactions relevant to food chemistry and materials science, such as esterification and oxidation.

Influence of Catalysts and Reagent Concentrations

The rates of reactions involving sulfanylalkanols are highly dependent on the presence of catalysts and the concentration of reactants. Research into the esterification-addition reaction of 3-methyl-3-sulfanylbutan-1-ol (MSB) with citric acid highlights these dependencies. semanticscholar.orgsciencepublishinggroup.comsciencepublishinggroup.com

Kinetic analysis of this reaction demonstrates that the concentration of protonic acid (H+) as a catalyst, as well as the concentrations of both MSB and citric acid, influences the reaction speed. semanticscholar.orgsciencepublishinggroup.com In this acid-catalyzed reaction, the H+ proton activates an alcohol function, forming an oxonium ion intermediate which, after dehydration, generates a highly reactive carbocation. semanticscholar.org This carbocation then reacts with a carboxylic acid function to form an ester. semanticscholar.org

The progress of the esterification reaction between MSB and citric acid can be monitored over time, showing a clear correlation between reactant consumption and product formation. The conversion of citric acid increases significantly with reaction time, a process driven by the initial concentrations of the reactants and the catalyst. semanticscholar.org

Table 1: Citric Acid Conversion in Esterification with 3-Methyl-3-Sulfanylbutan-1-ol (MSB)

Experimental data showing the evolution of citric acid conversion over time in a closed reflux system. The initial calculated pH was 3.0877, corresponding to an initial H+ concentration of 8.1715x10⁻⁴ mol/L. semanticscholar.org

| Reaction Time (min) | Remaining Citric Acid (moles) | Global Citric Acid Conversion (%) | [H+] (mol/L) | [MSB] (mol/L) |

|---|---|---|---|---|

| 1 | 4.3720E-4 | 1.87 | 2.1515E-5 | 1.8360E-3 |

| 3 | 4.3105E-4 | 3.25 | 2.1212E-5 | 1.8484E-3 |

| 5 | 4.0026E-4 | 10.16 | 1.9697E-5 | 1.9106E-3 |

| 10 | 1.2316E-4 | 72.36 | 6.0606E-6 | 2.4704E-3 |

| 15 | 6.1578E-5 | 86.18 | 3.0303E-6 | 2.5948E-3 |

| 30 | 6.8420E-5 | 84.64 | 3.0303E-6 | 2.5810E-3 |

| 60 | 3.0789E-5 | 93.09 | 1.5152E-6 | 2.6570E-3 |

Catalysts are also essential in the synthesis of these compounds. For instance, a novel method for synthesizing thiols, including 3-methyl-3-sulfanylbutan-1-ol, utilizes a heterogeneous cobalt catalyst in the presence of hydrogen and elemental sulfur. In wine chemistry, the concentration of sulfur dioxide can influence the stability of varietal thiols like 3-sulfanylhexan-1-ol by reacting with oxidation-induced quinones, thereby preventing the thiols from being degraded. nih.govresearchgate.net

Mechanistic Insights into Sulfur Reactivity

The sulfur atom is central to the reactivity of this compound and related compounds. In the esterification of 3-methyl-3-sulfanylbutan-1-ol (MSB) with citric acid, the sulfur atom plays a fundamental role. semanticscholar.orgsciencepublishinggroup.com As a third-period atom, sulfur possesses vacant 3d orbitals. semanticscholar.org Following 3spd hybridization, these vacant orbitals act as Lewis acid sites, capable of accepting electron doublets from the oxygen atoms of a carboxylic acid's basic form. semanticscholar.org This interaction leads to the formation of citric acid-sulfur esters and the regeneration of proton catalysts. semanticscholar.org

The thiol group's reactivity is also evident in its nucleophilic addition to electrophiles. A significant degradation pathway for varietal thiols in wine involves their reaction with ortho-quinones, which are formed from the oxidation of phenolic compounds. nih.govresearchgate.net Kinetic studies on the reaction between 4-methyl-1,2-benzoquinone (B1207301) and various wine nucleophiles, including 3-sulfanylhexan-1-ol (3SH), quantified the reaction rates. nih.gov The observed rates spanned three orders of magnitude, with thiols showing significant reactivity. nih.gov

Table 2: Reaction Rates of Nucleophiles with 4-Methyl-1,2-benzoquinone

Observed reaction rates (K) for various wine-relevant nucleophiles, demonstrating the relative reactivity of thiols compared to other compounds. nih.gov

| Nucleophile | Abbreviation | Observed Rate (KNu) (s⁻¹) | Reactivity Group |

|---|---|---|---|

| Methionine | Met | 0.0002 | Unreactive |

| Phenylalanine | Phe | 0.0002 | Unreactive |

| 4-methyl-4-sulfanylpentan-2-one | 4MSP | 0.0060 | Volatile Thiols |

| Phloroglucinol | Phl | 0.0064 | Low Reactivity |

| 3-sulfanylhexan-1-ol | 3SH | 0.0578 | Volatile Thiols |

| 2-furanmethanethiol | 2FMT | 0.0837 | Volatile Thiols |

| Sulfur Dioxide | SO₂ | 0.3343 | Antioxidants/H₂S |

| Glutathione (B108866) | GSH | 0.3662 | Antioxidants/H₂S |

| Hydrogen Sulfide (B99878) | H₂S | 0.4188 | Antioxidants/H₂S |

An alternative reaction pathway for thiols bearing a 1,3-sulfanylalkanol structure is the reaction with acetaldehyde (B116499) to form 1,3-oxathianes. ives-openscience.eu This chemical formation pathway has been verified and helps to explain the loss of varietal thiols in wine, providing further insight into the diverse reactivity of the sulfur moiety. ives-openscience.eu

Stereochemical Outcomes of Reactions

The stereochemistry of sulfanylalkanols is critical, as different stereoisomers can exhibit distinct properties and biological activities. Consequently, controlling the stereochemical outcome of reactions is a key objective in their synthesis.

A stereospecific synthesis for the two diastereoisomeric forms of 3-mercapto-2-methyl-butan-1-ol has been developed. google.com The procedure for preparing the (u)-form involves the condensation of benzyl (B1604629) mercaptan with angelic acid methyl ester, followed by reduction and debenzylation, yielding a diastereoisomeric purity of over 6:1. google.com Conversely, the (l)-form is prepared using tiglic acid methyl ester as the starting material, which results in a diastereoisomeric purity greater than 30:1. google.com This demonstrates that the choice of starting material geometry directly dictates the stereochemical outcome.

In biological systems, such as wine fermentation, the release of volatile thiols from non-volatile precursors is also stereoselective. 3-Sulfanylhexan-1-ol (3SH) is released from its non-volatile cysteine conjugate precursor (C3SH) by yeast enzymes. mdpi.com The determination of the diastereomeric ratio of C3SH is of significant interest because the resulting (R)- and (S)-enantiomers of 3SH have different aroma perception thresholds and descriptors. encyclopedia.pub The stereochemical relationship between the precursor and the final volatile thiol is therefore crucial for the final sensory profile of the product. ives-openscience.eumdpi.com

Biogenesis and Biosynthetic Pathways

Enzymatic Formation Mechanisms

The biosynthesis of 3-Sulfanylbutan-1-ol is predominantly an enzymatic affair, involving a series of reactions that release the volatile thiol from its non-volatile precursors. Key among these are processes mediated by beta-lyases, dipeptidases, and, in certain mammalian systems, the enzyme cauxin.

Beta-Lyase (C-S Lyase) Activity

A crucial step in the formation of this compound is the cleavage of a carbon-sulfur bond, a reaction catalyzed by enzymes with beta-lyase (also known as C-S lyase) activity. wikipedia.orgasm.orgresearchgate.netnih.gov These enzymes are pivotal in releasing the free, odorous thiol from its precursor forms. asm.orgresearchgate.net

The direct precursors to this compound are often S-cysteine conjugates. wikipedia.orgresearchgate.netnih.gov Beta-lyases act on these conjugates, breaking the C-S bond to liberate the volatile this compound. wikipedia.orgnih.gov This enzymatic release has been observed in various contexts, from the development of aromas in fruits and beverages to the generation of specific odors in biological systems. ebi.ac.ukresearchgate.net For instance, in passion fruit juice, the enzymatic action of a cell-free extract from Eubacterium limosum, which possesses beta-lyase activity, can produce this compound from non-volatile extracts. ebi.ac.uk This strongly suggests that the thiol exists in the juice as a cysteine conjugate. ebi.ac.uk

Specific enzymes encoded by particular genes are responsible for this beta-lyase activity. One such example is the product of the metC gene, which codes for a cystathionine (B15957) beta-lyase. nih.gov This enzyme has been identified in bacteria isolated from the human axilla, such as Corynebacterium striatum Ax20. nih.govresearchgate.net When the metC gene from this bacterium was cloned and expressed in E. coli, the resulting recombinant enzyme was shown to effectively cleave various cysteine conjugates, releasing odoriferous thiols. nih.govresearchgate.net This demonstrates the direct role of the metC gene product in the formation of sulfanylalkanols. nih.gov

Cleavage of Cysteine S-conjugates

Dipeptidase-Mediated Processes

In some biological systems, the precursor to this compound is not a simple cysteine conjugate but a more complex dipeptide conjugate, such as a Cys-Gly conjugate. ebi.ac.uknih.gov In these cases, a two-step enzymatic process is required for the release of the final thiol. nih.govebi.ac.uk

First, a dipeptidase acts on the Cys-Gly conjugate, hydrolyzing the bond between the cysteine and glycine (B1666218) residues. nih.govebi.ac.uk This initial cleavage releases the simpler Cys-(S) conjugate. nih.govebi.ac.uk Subsequently, a C-S lyase can then act on this cysteine conjugate to release the free this compound. nih.govebi.ac.uk This sequential action of a dipeptidase and a beta-lyase has been demonstrated in corynebacteria isolated from the human axilla, where it is responsible for the release of odorants like 3-methyl-3-sulfanylhexan-1-ol from their secreted precursors. nih.govebi.ac.uk The inhibition of this process by o-phenanthroline indicates that the dipeptidase is a metal-dependent enzyme. nih.govebi.ac.uk

Cauxin-Dependent Pathways in Mammalian Systems

In felines, a unique pathway involving the enzyme cauxin is responsible for the production of a precursor to this compound. wikipedia.org Cauxin, a carboxylesterase found in high concentrations in cat urine, hydrolyzes 3-methylbutanol-cysteinylglycine (3MBCG) to produce felinine (B1672332) and glycine. wikipedia.orgsmolecule.com Felinine, in turn, can degrade to form this compound. wikipedia.org The production of cauxin is dependent on age and sex, being significantly higher in mature male cats. wikipedia.org This testosterone-dependent pathway highlights a specialized mechanism for the biogenesis of this compound in certain mammals. wikipedia.org

Microbial Contribution to Biogenesis

Microorganisms play a significant role in the biogenesis of this compound, primarily through their enzymatic machinery. Various bacterial species possess the necessary enzymes to release this volatile thiol from its precursors.

For example, bacteria isolated from the human axilla, particularly those belonging to the genus Corynebacterium, have been shown to possess the enzymatic capacity to release thiols from cysteine conjugates. nih.govresearchgate.netnih.gov Strains of Staphylococcus are also implicated in this process. core.ac.ukresearchgate.net In the context of food and beverages, the fermentation process, driven by microorganisms, is key to the formation of this compound. wikipedia.org For instance, in winemaking, yeast strains can release aromatic thiols from non-volatile precursors present in grape juice during fermentation. asm.orguq.edu.au Similarly, certain bacteria are responsible for the release of this compound during the fermentation of passion fruit juice. smolecule.com The specific microbial species and their enzymatic activities are critical determinants of the final concentration and profile of this compound in various natural and fermented products.

Yeast Metabolism During Alcoholic Fermentation

During alcoholic fermentation, several yeast species play a crucial role in the release of volatile thiols like this compound from non-odorous precursors present in the fermentation medium.

Saccharomyces cerevisiae : As the primary yeast in many fermentation processes, Saccharomyces cerevisiae is instrumental in the biotransformation of sulfur-containing precursors. It possesses enzymes, such as β-lyases, that can cleave cysteine and glutathione (B108866) conjugates, releasing the free thiol. nih.gov The efficiency of this conversion can be strain-dependent and is influenced by fermentation conditions.

Metschnikowia pulcherrima : This non-Saccharomyces yeast has been identified as a significant contributor to the release of varietal thiols, including this compound. wikipedia.org Strains of M. pulcherrima are known to possess extracellular α-arabinofuranosidase activity, which can influence the aromatic profile of the final product by releasing compounds like this compound. wikipedia.org

Torulaspora delbrueckii : This yeast species is noted for its positive impact on the sensory qualities of fermented beverages, partly due to its metabolic activities. frontiersin.org While its direct production of this compound is less documented than for other thiols, studies on related compounds like 3-sulfanylhexan-1-ol (3SH) show that T. delbrueckii can work synergistically with S. cerevisiae. nih.govresearchgate.net For instance, T. delbrueckii can metabolize glutathionylated precursors to produce cysteinylated precursors, which are then more readily converted to the free thiol by S. cerevisiae. nih.govfrontiersin.org This highlights a complex interaction where the metabolic activity of one yeast species facilitates the aroma-releasing potential of another. Research has shown that T. delbrueckii can produce high levels of 3SH in pure cultures and can enhance its production in sequential fermentations with S. cerevisiae. frontiersin.org

Table 1: Yeast Species and their Role in this compound Biogenesis

| Yeast Species | Primary Role in Thiol Release | Key Enzymatic Activity |

|---|---|---|

| Saccharomyces cerevisiae | Biotransformation of cysteine and glutathione precursors. | β-lyase |

| Metschnikowia pulcherrima | Release of varietal thiols, including this compound. wikipedia.org | α-arabinofuranosidase wikipedia.org |

| Torulaspora delbrueckii | Synergistic interaction with S. cerevisiae by metabolizing glutathionylated precursors. nih.gov | Not specified for this compound |

Bacterial Strain Specificity and Activity

Certain bacterial species are also equipped with the necessary enzymes to liberate this compound and related compounds from their conjugated precursors.

Corynebacteria species : These bacteria, often found on human skin, are known to produce sulfanylalkanols. nih.gov They possess carbon-sulfur (C-S) lyase enzymes that can cleave cysteine conjugates, leading to the release of volatile thiols. nih.govresearchgate.net For instance, the C-S lyase from Corynebacterium striatum has been shown to release various thiols from their cysteine conjugates. nih.gov In some cases, a sequential action of a dipeptidase and a β-lyase is required to release the odorant from a Cys-Gly-(S) conjugate. nih.govebi.ac.uk

Eubacterium limosum : This gastrointestinal bacterium exhibits high levels of cysteine conjugate β-lyase activity. nih.govnih.gov Cell-free extracts of E. limosum have been used experimentally to demonstrate the release of volatile thiols from non-volatile S-cysteine conjugates found in sources like passion fruit juice. ebi.ac.uk This enzymatic action cleaves the thioether linkage, producing the free thiol, pyruvic acid, and ammonia. nih.govacs.org

Biotransformation of Non-Odorous Precursors

The formation of this compound is fundamentally a process of biotransformation, where yeasts and bacteria convert non-volatile and odorless precursors into the potent aroma compound. researchgate.netnih.gov The primary precursors are S-cysteine and S-glutathione conjugates. researchgate.netnih.gov These conjugates are cleaved by microbial enzymes, specifically β-lyases (also known as cysteine-S-conjugate β-lyases), in an α,β-elimination reaction. nih.govresearchgate.net This enzymatic cleavage breaks the carbon-sulfur bond, liberating the volatile thiol. researchgate.net For example, the release of flavor-active thiols during the fermentation of Sauvignon blanc must is attributed to the degradation of their corresponding S-cysteine conjugates by yeast. epa.gov

Formation from Hop Allylic Alcohols

In the context of brewing, hop-derived compounds serve as significant precursors for various sulfur-containing aroma compounds, including this compound. The key precursor from hops is the allylic alcohol, 3-methyl-2-buten-1-ol (B147165). researchgate.netnih.govactahort.org The transformation of this alcohol into this compound and related thiols occurs during fermentation through several proposed chemical mechanisms, facilitated by the hydrogen sulfide (B99878) (H₂S) produced by yeast. researchgate.netnih.gov

Nucleophilic Substitution Pathways

One of the proposed mechanisms for the formation of 3-methyl-2-butene-1-thiol, a related compound, from 3-methyl-2-buten-1-ol is through nucleophilic substitution. nih.govactahort.org In this reaction, the hydroxyl group of the allylic alcohol can be protonated, forming a good leaving group (water). The double bond provides resonance stabilization to the resulting allylic carbocation. A nucleophile, in this case, the hydrosulfide (B80085) anion (HS⁻) derived from yeast-produced H₂S, can then attack the carbocation to form the thiol. researchgate.netuou.ac.in This pathway is one of several that contribute to the formation of polyfunctional thiols in beer. nih.gov

Addition-Elimination Reactions

The term "addition-elimination" has been used to describe one of the four potential mechanisms for the creation of thiols from hop allylic alcohols. nih.gov While more commonly associated with reactions at carbonyl groups, in this context, it may refer to a sequence where H₂S adds across the double bond of the allylic alcohol, followed by the elimination of a water molecule to form the thiol.

Radical and Electrophilic Addition Mechanisms

The addition of hydrogen sulfide across the double bond of 3-methyl-2-buten-1-ol is a key pathway for the formation of this compound and its isomer, 2-mercapto-3-methylbutanol. researchgate.netnih.govactahort.org

Electrophilic Addition: In an acidic environment, H₂S can act as a nucleophile, or H₃S⁺ can act as an electrophile. The double bond of the allylic alcohol attacks a proton, forming a carbocation. According to Markovnikov's rule, the more stable tertiary carbocation is formed at the C3 position. The subsequent attack of a sulfide species at this position leads to the formation of this compound. researchgate.net This is referred to as electrophilic Markovnikov addition. nih.govactahort.org

Radical Addition: A radical anti-Markovnikov addition mechanism has also been proposed. researchgate.netnih.govactahort.org This pathway would be initiated by a radical species, leading to the addition of the thiol group to the less substituted carbon of the double bond, which would form 2-mercapto-3-methylbutanol. researchgate.net However, the formation of this compound itself is more directly explained by the electrophilic addition pathway.

Table 2: Proposed Mechanisms for the Formation of this compound from Hop Allylic Alcohols

| Mechanism | Description | Precursor | Product |

|---|---|---|---|

| Nucleophilic Substitution | Attack by a sulfur nucleophile on the allylic carbon, displacing the hydroxyl group. nih.govactahort.orgresearchgate.net | 3-methyl-2-buten-1-ol | 3-methyl-2-butene-1-thiol |

| Electrophilic Addition (Markovnikov) | Addition of H₂S across the double bond, with the sulfur adding to the more substituted carbon. researchgate.netnih.gov | 3-methyl-2-buten-1-ol | This compound |

| Radical Addition (Anti-Markovnikov) | Radical-initiated addition of H₂S across the double bond, with sulfur adding to the less substituted carbon. researchgate.netnih.gov | 3-methyl-2-buten-1-ol | 2-mercapto-3-methylbutanol |

Metabolism and Biodegradation

Mammalian Metabolic Fate and Pathways

In mammals, 3-Sulfanylbutan-1-ol is recognized as a metabolite. ebi.ac.uknih.gov It is notably found in the urine of domestic cats and other felids like leopards, where it functions as a significant semiochemical involved in scent-marking. ebi.ac.ukwikipedia.org The biosynthesis of this compound in cats is linked to the degradation of the amino acid felinine (B1672332). pure-synth.com Felinine, present in cat urine, gradually breaks down to form this compound. wikipedia.org This process is testosterone-dependent and therefore more pronounced in intact male cats. The metabolic pathway involves the enzyme cauxin, which converts 3-methylbutanol-cysteinylglycine (3MBCG) into felinine. wikipedia.org Subsequently, felinine degrades to produce the volatile this compound. wikipedia.org

In humans, related sulfanylalkanols are known to be key components of axillary odor. chimia.chresearchgate.net These compounds are released from odorless precursors, primarily cysteine-glycine (B12064536) conjugates, through the enzymatic action of bacteria present on the skin, such as Corynebacteria. ebi.ac.ukchimia.ch Specifically, a β-lyase enzyme is responsible for cleaving these precursors to release the volatile thiols. chimia.chnih.govoup.com While the direct metabolism of this compound in humans is not as extensively documented as its role in felines, the presence and formation of structurally similar thiols in human sweat suggest analogous enzymatic pathways could be involved in its degradation if introduced into the body.

Enzymatic Degradation in Biological Matrices

The enzymatic degradation of this compound is a key factor influencing its persistence and sensory perception.

Influence of Salivary Enzymes on Sulfanylalkanol Degradation

Research has shown that human saliva has a significant impact on the degradation of odor-active thiols, including this compound. ebi.ac.ukwikipedia.org When incubated with human whole saliva, the concentration of this compound has been observed to decrease substantially. ebi.ac.uk This degradation is attributed to enzymatic activity within the saliva, as the effect is nullified when the saliva is thermally treated. ebi.ac.uk The process is also dependent on the specific salivary activity of an individual and the concentration of the odorant. ebi.ac.uk This enzymatic breakdown in the buccal cavity is a crucial factor in the in-mouth flavor release and perception of foods and beverages containing this compound. journals.org.ge

Differential Degradation Rates Compared to Other Thiols

Studies comparing the degradation of various volatile thiols have indicated that this compound is degraded more rapidly by salivary enzymes than other thiols. wikipedia.org For instance, one study noted a significant reduction of this compound, from approximately 70% to 20% of its initial concentration, within a 10-minute incubation period with saliva. ebi.ac.uk This suggests a higher susceptibility of this compound to enzymatic action compared to other related compounds.

Environmental and Matrix-Specific Degradation Pathways

The stability and degradation of this compound are also highly dependent on the chemical composition of its surrounding matrix, such as in wine.

Interactions with Other Chemical Components

The degradation of this compound can be influenced by its interaction with various chemical components present in the matrix.

Glutathione (B108866) and Cysteine: In matrices like wine must, this compound precursors exist as conjugates with glutathione (glutathionylated) and cysteine (cysteinylated). laffort.comacs.org Yeasts, such as Saccharomyces cerevisiae, can metabolize both forms of these precursors to release the free thiol during fermentation. frontiersin.org Some yeast species, like Torulaspora delbrueckii, however, may only be able to assimilate the glutathionylated precursor, releasing the cysteinylated form, which can then be converted to the free thiol by other yeasts in a mixed fermentation. laffort.comfrontiersin.org The presence of glutathione and cysteine is therefore integral to the formation and release of this compound. Furthermore, thiols can react with other thiol-containing compounds like glutathione and cysteine to form polysulfides, which can be a reversible reaction. encyclopedia.pub

Acetaldehyde (B116499): Acetaldehyde, a product of ethanol (B145695) oxidation in wine, can react with flavonoids and other polyphenols. mdpi.comresearchgate.net It can also react with thiols. encyclopedia.pub In an oenological matrix, the interaction between acetaldehyde and 3-sulfanylhexan-1-ol (a related thiol) can lead to the formation of a volatile compound, cis-2-methyl-4-propyl-1,3-oxathiane. encyclopedia.pub This reaction could potentially be a source of the free thiol if it is reversible. encyclopedia.pub

Polyphenols: Polyphenols, particularly ortho-quinones formed from the oxidation of polyphenols like catechols, are highly reactive. mdpi.com These quinones can readily bind with nucleophilic compounds, including volatile thiols, leading to a loss of aroma. mdpi.com The interaction between polyphenols, oxygen, and metal ions like copper and iron plays a central role in the oxidative degradation of thiols. mdpi.comsevenfifty.com

Role of Sulfur Dioxide in Preserving Thiol Stability

Sulfur dioxide (SO2) is a crucial preservative used in winemaking to protect volatile thiols from oxidation. sevenfifty.comwinemakermag.com The -SH group of thiols makes them highly susceptible to oxidation. SO2 acts as an antioxidant by limiting free oxygen in the wine and by inactivating enzymes and quinones that would otherwise decrease thiol concentrations. sevenfifty.com The bisulfite form of SO2 is predominant in wine and reacts with the by-products of oxidation, thereby protecting the thiols. awri.com.au Studies have shown that the addition of SO2, sometimes in conjunction with other antioxidants like glutathione, can significantly increase the levels of volatile thiols in wine. The presence of sufficient SO2 is critical both before fermentation and during bottle aging to prevent the rapid degradation of these aromatic compounds. infowine.com

Polysulfide Formation and Reversibility

The thiol group of this compound is reactive and can participate in various chemical reactions, including oxidation, which leads to the formation of disulfides and polysulfides. cymitquimica.com This process is a key aspect of the metabolism and chemical fate of many volatile sulfur compounds, particularly in environments like wine where they are significant aroma contributors.

Research into analogous polyfunctional thiols, such as 3-sulfanylhexan-1-ol (3SH), provides insight into the mechanisms of polysulfide formation. Thiols can react with other thiol-containing compounds, including glutathione and cysteine, to form polysulfides. encyclopedia.pubmdpi.com This type of condensation reaction can be driven by oxidation, especially in the presence of metal catalysts like copper (Cu²⁺). researchgate.net The oxidation of 3-sulfanylalcohols can lead to the formation of their corresponding disulfides; for example, 3-sulfanylhexan-1-ol is known to oxidize into 3,3'-disulfanediyldihexan-1-ol. researchgate.net These reactions can result in the formation of various polysulfides, which may act as a reservoir for the thiol. researchgate.net

The formation of these sulfur-sulfur bonds is not always permanent. The reaction to form polysulfides can be reversible under specific conditions. encyclopedia.pubmdpi.com Research indicates that in anoxic, or low-oxygen, environments, disulfides can be spontaneously and quantitatively reduced back to their original free thiol forms. acs.org This reversibility suggests that polysulfides can act as a latent source of volatile thiols, potentially releasing them back into a matrix over time. However, it is important to note that while the general principle of reversibility is established for thiols, the specific release of compounds like 3-sulfanylhexan-1-ol from polysulfide forms in complex systems such as wine has not yet been definitively confirmed. encyclopedia.pubmdpi.com

The table below outlines the conceptual process of polysulfide formation from a generic sulfanylalcohol and its potential reversibility, based on research findings for related compounds.

| Reaction Stage | Reactants | Products | Conditions | Reversibility |

| Formation | This compound, Other Thiols (e.g., Glutathione, Cysteine) | Disulfides, Polysulfides | Oxidative environment, Presence of metal catalysts (e.g., Cu²⁺) | - |

| Reversibility | Disulfides, Polysulfides | This compound (Free Thiol) | Anoxic (low oxygen) conditions | Spontaneous reduction |

Analytical Methodologies and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 3-Sulfanylbutan-1-ol from the myriad of other compounds present in a sample, a crucial step before its detection and characterization. Both gas and liquid chromatography are utilized for this purpose.

Gas Chromatography (GC)

Gas chromatography (GC) is a principal technique for the analysis of volatile compounds like this compound. In this method, the volatile sample is injected into a heated injector, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases.

For the analysis of thiols, including this compound, specific GC columns are employed. Commonly used are wall-coated open tubular (WCOT) columns with either apolar phases, such as CP-Sil 5 CB, or polar phases, like FFAP. acs.org The choice of column depends on the specific requirements of the analysis. For instance, a study on polyfunctional thiols in beer used a CP-Sil 5 CB column (50 m × 0.32 mm i.d., 1.2 μm film thickness) and a FFAP column (25 m × 0.32 mm i.d., 0.3 μm film thickness). acs.org The oven temperature is programmed to increase gradually to ensure efficient separation of compounds with different boiling points. acs.org

To enhance the volatility and thermal stability of non-volatile precursors of thiols for GC analysis, a derivatization step is often necessary. encyclopedia.pubmdpi.com This involves a chemical reaction to convert the analyte into a more volatile derivative. mdpi.com

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a powerful alternative for analyzing less volatile or thermally sensitive compounds without the need for derivatization. In LC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column containing a solid adsorbent (the stationary phase).

The adoption of LC systems coupled with mass spectrometry detectors (LC-MS) has become a standard method for the analysis of thiol precursors. nih.gov This approach significantly reduces the sample preparation time compared to GC methods. nih.gov A key advantage of LC is its ability to separate diastereomers of thiol precursors, which can be crucial as different stereoisomers may possess distinct sensory properties. encyclopedia.pub For example, heptafluro-acylation (HFA) has been used as a derivatization method to allow for the chromatographic separation of the diastereomers of 3-S-cysteinylhexan-1-ol (C3SH). encyclopedia.pub More recent developments have focused on creating methods that can concurrently analyze both free thiols and their precursors in a single run. nih.gov One such method utilizes a QuEChERS-based extraction followed by LC-MS/MS analysis. nih.gov

Spectrometric and Olfactometric Detection and Identification

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with GC (GC-MS) or LC (LC-MS), it provides a high degree of sensitivity and selectivity for identifying compounds. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. chemguide.co.uk The fragmentation pattern is often unique to a specific compound and can be used for its identification by comparing it to spectral libraries. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is particularly useful for quantifying trace amounts of compounds in complex matrices. nih.gov In GC-MS/MS, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This technique has been successfully applied to the quantification of various polyfunctional thiols in hops and beer. nih.govcolab.ws The limits of detection for these methods are often below the odor thresholds of the compounds, highlighting their high sensitivity. nih.govcolab.ws For instance, the limit of detection for 3-sulfanylhexan-1-ol using MS/MS has been reported to be as low as 0.7 ng/L. mdpi.com

Common fragmentation patterns for alcohols in MS include the loss of a water molecule (a peak at 18 mass units below the molecular ion) and alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group). libretexts.orgsavemyexams.comlibretexts.org For primary alcohols, a characteristic fragment at m/z 31 (CH₂OH⁺) is often observed. savemyexams.com

Reported Mass Spectrometry Data for Related Thiols

This table summarizes the mass-to-charge ratios (m/z) of ions selected for the analysis of 3-sulfanylhexan-1-ol (3-SH) derivatives in different mass spectrometry studies. This data is illustrative of the types of ions monitored in MS analysis of sulfur-containing alcohols.

| Derivative | Ionization Mode | Selected m/z Values | Reference |

|---|---|---|---|

| PFBBr | EI-MS | 314, 181, 133 | mdpi.com |

| ETP | EI-MS | 232, 187, 132 | mdpi.com |

Gas Chromatography–Olfactometry (GC-O) for Aromatic Impact Assessment

Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation power of GC with human sensory perception. The effluent from the GC column is split, with one part going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. acs.org

This method is invaluable for identifying which volatile compounds in a complex mixture are responsible for its characteristic aroma. encyclopedia.pubnih.gov GC-O has been instrumental in the initial identification of potent odorants, including polyfunctional thiols, in various food and beverage products like wine and beer. encyclopedia.pubnih.govebi.ac.uk By comparing the retention times of odor-active regions with the chromatogram from a conventional detector, researchers can pinpoint the compounds of sensory significance. encyclopedia.pubnih.gov For example, in the analysis of beer, GC-O revealed the presence of more than 10 polyfunctional thiols that were not present in the unfermented wort. ebi.ac.uk Multidimensional gas chromatography in combination with chiral GC-O has even been used to determine the odor characteristics of individual enantiomers of sulfanylalkanols. ebi.ac.uk

GC-O Analysis Parameters for Polyfunctional Thiols

This table details the typical parameters used in Gas Chromatography-Olfactometry (GC-O) for the analysis of polyfunctional thiols in beer, as reported in a specific study.

| Parameter | Value/Description | Reference |

|---|---|---|

| Gas Chromatograph | Chrompack CP9001 | acs.org |

| Injector | Splitless, 250 °C | acs.org |

| Carrier Gas | Nitrogen | acs.org |

| Oven Temperature Program | 36 to 85 °C at 20 °C/min, then to 145 °C at 1 °C/min, then to 250 °C at 3 °C/min (held for 30 min) | acs.org |

| GC-O Port Temperature | 250 °C | acs.org |

| Effluent Dilution | 20 mL/min humidified air | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact structure of molecules. ¹H NMR, in particular, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. This information is crucial for the unambiguous identification of a compound's structure, including its stereochemistry.

While less common for routine quantitative analysis of trace compounds in complex mixtures compared to MS, NMR is indispensable for the characterization of synthesized standards and for confirming the structure of newly identified compounds. researchgate.net For instance, the structures of synthesized S-3-(1-hydroxylpentyl)cysteine and S-3-(1-hydroxylpentyl)glutathione, potential precursors to thiols, were characterized by NMR and high-resolution mass spectrometry (HRMS). researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. encyclopedia.pubacs.org For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its two primary functional groups: the hydroxyl (-OH) group and the thiol (-SH) group.

General characteristic absorptions for these groups are well-established. openstax.orgmsu.edupressbooks.pub

O-H Stretch: Alcohols typically show a strong and broad absorption band in the region of 3300–3600 cm⁻¹. openstax.orgpressbooks.pub The broadness of this peak is due to intermolecular hydrogen bonding. Unassociated or "free" hydroxyl groups exhibit a sharper peak around 3600 cm⁻¹. openstax.org

C-O Stretch: A strong carbon-oxygen stretching absorption is also present for alcohols, typically appearing near 1050 cm⁻¹. openstax.orgpressbooks.pub

S-H Stretch: The thiol group displays a characteristic weak but sharp absorption band in the range of 2550–2600 cm⁻¹. msu.edu This peak's position in a relatively uncongested region of the spectrum makes it a useful diagnostic marker.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3300 - 3400 | Strong, Broad |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak, Sharp |

| Alcohol | C-O Stretch | ~1050 | Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

Pulsed-Flame Photometer Detection (PFPD)

Pulsed-Flame Photometer Detection (PFPD) is a highly selective and sensitive detection method used in gas chromatography (GC) for the analysis of sulfur-containing compounds. mdpi.comdavidsonanalytical.co.uk This makes it particularly suitable for identifying trace levels of volatile thiols like this compound in complex matrices such as beer, wine, and other beverages. acs.orgnih.govmdpi.com

The PFPD operates by combusting compounds as they elute from the GC column in a hydrogen-rich, pulsed flame. davidsonanalytical.co.uk Sulfur-containing compounds emit light at specific wavelengths upon combustion, and the detector's photomultiplier tube (PMT) measures this emission. libretexts.org The pulsed nature of the flame allows for time-resolved emission profiles, which enhances selectivity against hydrocarbon interferences and increases sensitivity compared to conventional Flame Photometric Detectors (FPD). davidsonanalytical.co.uk

In practice, GC-PFPD is used to screen for and identify sulfur compounds. For instance, in an analysis of Belgian white wines, specific p-hydroxymercuribenzoic acid extraction was followed by GC-PFPD to identify a range of polyfunctional thiols, including 2-methyl-3-sulfanylbutan-1-ol and 3-sulfanyl-3-methylbutan-1-ol. mdpi.com Similarly, the analysis of thiols in beer often employs GC-PFPD for quantification after selective extraction. acs.orgresearchgate.netmdpi.com The detector's equimolar response to sulfur allows for reliable quantification, even for compounds where pure standards are not available, by using a related sulfur compound as an internal standard. acs.org

Quantitative Analysis Methods

Accurate quantification of this compound is critical for understanding its contribution to the aroma of foods and beverages. Due to its high reactivity and presence at trace concentrations (ng/L levels), highly sensitive and robust methods are required.

Stable Isotope Dilution Assay (SIDA)

The Stable Isotope Dilution Assay (SIDA) is widely regarded as the benchmark method for the accurate quantification of volatile thiols in complex matrices. nih.govdntb.gov.uaresearchgate.net The technique involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., deuterated this compound) to the sample at the earliest stage of preparation. researchgate.netfrontiersin.org

This isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic analysis, effectively correcting for sample loss and matrix-induced signal suppression or enhancement. researchgate.net Because the analyte and the standard can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer, quantification is based on the ratio of the response of the native analyte to that of the labeled standard. frontiersin.org

SIDA has been successfully applied to the analysis of numerous polyfunctional thiols in wine and beer, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). wikipedia.orgresearchgate.netuchile.cl While the synthesis of labeled standards can be complex and costly, the accuracy and precision afforded by SIDA make it the method of choice for research and high-precision applications. nih.gov For example, a deuterated (d6) version of the related compound 3-mercapto-3-methylbutan-1-ol is commercially available, demonstrating the feasibility of this approach for sulfanylalkanols. medchemexpress.com

Quantification of Sulfanylalkanol Precursors

This compound, like other varietal thiols such as 3-sulfanylhexan-1-ol (3SH), is primarily formed during fermentation from non-volatile, odorless precursors present in raw materials like grapes and hops. encyclopedia.pubmdpi.com These precursors are typically amino acid conjugates, most commonly S-cysteine or S-glutathione conjugates. mdpi.comresearchgate.netacs.org

The quantification of these precursors is essential for predicting the aromatic potential of a given raw material. The established analytical approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgmdpi.comacs.orgnih.gov Direct analysis of grape must or wort is often possible with minimal sample cleanup, such as simple filtration and dilution. unimi.it

Key Precursors and Analytical Approach:

Identified Precursors: For analogous compounds like 3-sulfanylpentan-1-ol and 3-sulfanylhexan-1-ol, the identified precursors are S-3-(1-hydroxylpentyl)cysteine (Cys-3SPol), S-3-(1-hydroxylpentyl)glutathione (G-3SPol), S-3-(hexan-1-ol)-L-cysteine (Cys-3SH), and S-3-(hexan-1-ol)-glutathione (G-3SH). mdpi.comacs.orgnih.gov By analogy, the precursors for this compound would be S-3-(butan-1-ol)-L-cysteine and S-3-(butan-1-ol)-glutathione.

Analytical Method: Ultra-high performance liquid chromatography (UHPLC) coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) is the standard instrumentation. encyclopedia.pubunimi.it Quantification is typically achieved using SIDA, with synthesized isotope-labeled precursor standards providing the highest accuracy. encyclopedia.pubacs.org

Findings: Studies have successfully quantified these precursors in hops and grape must. For example, in Citra hops, G-3SPol was found at concentrations of 18 mg/kg, while Cys-3SPol was present at much lower levels (up to 0.2 mg/kg). acs.orgnih.gov

Table 2: Representative Concentrations of Thiol Precursors in Raw Materials

| Precursor | Analyte | Matrix | Concentration Range | Reference |

|---|---|---|---|---|

| S-3-(1-hydroxylpentyl)glutathione (G-3SPol) | 3-Sulfanylpentan-1-ol | Citra Hops | 18 mg/kg | acs.orgnih.gov |

| S-3-(1-hydroxylpentyl)cysteine (Cys-3SPol) | 3-Sulfanylpentan-1-ol | Polaris Hops | 0.2 mg/kg | acs.orgnih.gov |

| S-3-(cysteinylglycine)hexan-1-ol (Cysgly-3-MH) | 3-Sulfanylhexan-1-ol | Sauvignon blanc Juice | 10–28.5 µg/L | acs.org |

Sulfur Titration Procedures

Before the widespread adoption of chromatographic methods, chemical titration was a primary means of quantifying thiols. These methods rely on a stoichiometric reaction involving the sulfhydryl group. While less common for trace analysis in modern food science, the reagents used are still relevant, particularly as derivatizing agents for spectrophotometric or chromatographic detection.

One of the most well-known reagents is 5,5'-dithiobis(2-nitrobenzoic acid), or Ellman's reagent (DTNB). It reacts with thiols to release a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. nih.gov However, DTNB has relatively low sensitivity and requires a reaction pH above 7.0, where thiols can be susceptible to oxidation. researchgate.net

A more suitable reagent for food and beverage analysis is 4,4'-dithiodipyridine (DTDP). mdpi.comnih.gov DTDP reacts rapidly with thiols under the mildly acidic conditions typical of wine and beer. mdpi.commdpi.com The reaction releases 4-thiopyridone, which can be measured spectrophotometrically. More commonly, the stable thiol-DTDP derivative itself is analyzed by LC-MS/MS, a technique that leverages the reagent's properties to enhance ionization and detection sensitivity. mdpi.comunipd.it Potentiometric difference titration has also been described as a method to study the ionization behavior of the thiol group in various compounds, including cysteine and glutathione (B108866). nih.gov

Sample Preparation Strategies for Complex Biological and Food Matrices

The analysis of this compound in matrices like wine, beer, or fruit juice is challenging due to its low concentration, high reactivity (e.g., susceptibility to oxidation), and the presence of numerous interfering compounds. nih.gov Therefore, robust sample preparation is essential to isolate, concentrate, and stabilize the analyte prior to instrumental analysis. frontiersin.orgmdpi.com

Common strategies can be categorized as follows:

Selective Extraction: Early methods utilized the high affinity of thiols for heavy metal ions. This involved passing a sample extract through a resin containing bound mercury (e.g., p-hydroxymercuribenzoate (B1229956), pHMB) or silver ions to selectively capture thiols. acs.orgmdpi.com The bound thiols could then be released for analysis.

Derivatization: This is the most common strategy to overcome the analytical challenges associated with thiols. nih.gov Derivatization converts the reactive sulfhydryl group into a more stable and less volatile derivative, which often has improved chromatographic and detection properties. mdpi.com

Pentafluorobenzyl bromide (PFBBr): Reacts with thiols to form derivatives suitable for GC analysis, often with sensitive electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). mdpi.comnih.gov

4,4'-dithiodipyridine (DTDP): As mentioned, this reagent reacts with thiols at wine pH to form stable derivatives ideal for LC-MS/MS analysis, enhancing signal in positive electrospray ionization mode. mdpi.commdpi.com

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): This selenium-based reagent reacts rapidly with thiols, creating a derivative with a characteristic selenium isotopic pattern that allows for highly selective detection by high-resolution mass spectrometry (HRMS). researchgate.net

Extraction and Concentration: Following derivatization, the analytes are typically extracted and concentrated.

Solid-Phase Extraction (SPE): This is widely used to clean up samples and isolate the derivatives. C18 cartridges are commonly used to retain the relatively nonpolar thiol derivatives while salts, sugars, and other polar matrix components are washed away. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): An alternative method where derivatives are extracted into an immiscible organic solvent. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME): A solventless technique where a coated fiber is exposed to the headspace above a liquid sample to adsorb volatile compounds. It can be combined with on-fiber derivatization for a streamlined workflow. researchgate.net

A typical modern workflow for quantifying this compound would involve spiking the sample with a labeled internal standard (SIDA), derivatizing with an agent like DTDP, isolating the derivatives using SPE, and finally analyzing by UPLC-MS/MS. frontiersin.orgmdpi.com

Extraction Methodologies

The initial step in the analysis of this compound involves its extraction from the sample matrix. The choice of extraction technique is critical to ensure efficient recovery of the analyte while minimizing the co-extraction of interfering compounds.

Several techniques have been employed for the extraction of volatile sulfur compounds, including this compound. Traditional methods such as liquid-liquid extraction (LLE) have been utilized, often requiring large volumes of organic solvents. mdpi.comencyclopedia.pub More contemporary and solvent-free techniques like headspace solid-phase microextraction (HS-SPME) have gained prominence for their efficiency and automation capabilities. mdpi.comresearchgate.net HS-SPME involves the exposure of a coated fiber to the headspace of a sample, allowing volatile and semi-volatile compounds to adsorb onto the fiber, which is then thermally desorbed into a gas chromatograph for analysis. researchgate.netmdpi.com

The selection of the SPME fiber coating is crucial for effective extraction. For volatile sulfur compounds, fibers coated with materials like Carboxen/polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have proven to be effective due to their high affinity for small, volatile molecules. nih.govnih.govjaas.ac.cn Stir bar sorptive extraction (SBSE) is another green extraction technique that has been successfully applied, sometimes in conjunction with in-situ derivatization, to enhance the extraction and analysis of thiols. mdpi.comencyclopedia.pubresearchgate.net

Table 1: Comparison of Extraction Methodologies for Volatile Thiols

| Extraction Method | Principle | Advantages | Disadvantages | Key Application for Thiols |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Well-established technique. | Requires large volumes of organic solvents, can be time-consuming. mdpi.comencyclopedia.pub | Extraction from aqueous matrices like wine. mdpi.com |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the sample headspace onto a coated fiber. | Solvent-free, automated, requires small sample volumes. mdpi.comresearchgate.net | Fiber selection is critical; matrix effects can influence efficiency. mdpi.com | Analysis of volatile sulfur compounds in beverages and environmental samples. nih.govjaas.ac.cn |

| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a magnetic stir bar coated with a sorbent phase. | High enrichment factor, environmentally friendly. mdpi.comencyclopedia.pub | Can be combined with in-situ derivatization for enhanced performance. researchgate.net | Trace analysis of thiols in complex matrices like beer. researchgate.net |

Derivatization for Enhanced Analytical Performance

Due to the inherent properties of thiols like this compound, derivatization is a common and often necessary step to improve their analytical performance, particularly for gas chromatography (GC) analysis. frontiersin.orgmdpi.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, and to enhance the detector response. mdpi.comfrontiersin.org

A widely used derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). frontiersin.orgcornell.edusigmaaldrich.com The reaction involves a nucleophilic substitution where the thiol group displaces the bromide on the PFBBr molecule, resulting in a more volatile and less polar derivative suitable for GC analysis. mdpi.comencyclopedia.pubcornell.edu This derivatization can be performed directly on an SPME fiber, in an organic solvent system, or on a solid-phase extraction (SPE) column. frontiersin.org While effective, PFBBr is a toxic reagent, necessitating careful handling. mdpi.com

Ethyl propiolate (ETP) has emerged as a greener alternative to PFBBr. mdpi.comencyclopedia.pub The reaction with ETP proceeds via the addition of the thiol to the triple bond of ETP under alkaline conditions. mdpi.comencyclopedia.pub This method has been successfully coupled with SBSE for the sensitive analysis of a broad range of thiols. mdpi.com

Other derivatization strategies include the use of silylating reagents, such as those that form trimethylsilyl (B98337) (TMS) ethers, esters, or thioethers, which are thermally stable and volatile. tcichemicals.com Historically, organomercurial agents like p-hydroxymercuribenzoate (p-HMB) were used due to the strong affinity of thiols for mercury, but these are hazardous and their use has declined. mdpi.comencyclopedia.pubfrontiersin.org

Table 2: Common Derivatizing Agents for Thiol Analysis

| Derivatizing Agent | Chemical Reaction | Analytical Enhancement | Instrumentation |

|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Nucleophilic substitution of the thiol proton with the pentafluorobenzyl group. cornell.edu | Increases volatility and improves response for GC-MS, especially with negative ion chemical ionization (NICI-MS). nih.gov | GC-MS frontiersin.org |

| Ethyl propiolate (ETP) | Addition of the thiol to the triple bond of ETP. mdpi.comencyclopedia.pub | "Greener" alternative to PFBBr, suitable for in-situ derivatization with SBSE. mdpi.com | GC-MS/MS researchgate.net |

| Trimethylsilylating reagents (e.g., BSTFA, TMCS) | Formation of TMS ethers, esters, or thioethers. tcichemicals.com | Increases volatility and thermal stability for compounds with polar functional groups. tcichemicals.com | GC tcichemicals.com |

| p-Hydroxymercuribenzoate (p-HMB) | Forms a stable adduct with the thiol group. encyclopedia.pubfrontiersin.org | Highly selective for thiols. | GC-MS unimi.it |

Optimization of Sample Treatment for Reduced Matrix Interference

Matrix effects, where co-eluting compounds from the sample interfere with the ionization and detection of the target analyte, are a significant challenge in quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) and GC-MS. nemc.uschromatographyonline.com Optimizing sample treatment is crucial to minimize these interferences and ensure accurate results.

One of the simplest and most effective strategies to reduce matrix effects is sample dilution. drawellanalytical.comresearchgate.net By diluting the sample extract, the concentration of interfering components is lowered, which can lead to a significant reduction in signal suppression or enhancement. researchgate.net

For HS-SPME analysis of volatile sulfur compounds in alcoholic beverages, the ethanol (B145695) content of the matrix can significantly impact the extraction efficiency. mdpi.comnih.gov Diluting the sample to a lower ethanol concentration (e.g., 2.5% v/v) and adding salt (e.g., NaCl) can improve the sensitivity of the extraction by increasing the volatility of the analytes. nih.govnih.gov The addition of a chelating agent like EDTA can also enhance the extraction of volatile sulfur compounds. nih.gov

In LC-MS analysis, proper sample cleanup is essential. Techniques like solid-phase extraction (SPE) can be used to remove interfering matrix components before analysis. mdpi.comencyclopedia.pub Ultrafiltration is another method used to remove large molecules that can cause matrix effects and potentially harm the analytical column. nih.gov The choice of mobile phase composition, such as the concentration of formic acid, can also be optimized to improve the sensitivity of detection for thiols. nih.gov

Table 3: Strategies to Mitigate Matrix Interference in Thiol Analysis

| Strategy | Principle | Application Example | Reference |

|---|---|---|---|

| Sample Dilution | Reduces the concentration of interfering matrix components. | Diluting fruit and vegetable extracts to reduce pesticide signal suppression in LC-MS/MS. | researchgate.net |

| Matrix Modification (Salting Out) | Increases the ionic strength of the sample, forcing non-polar analytes into the headspace. | Addition of NaCl to wine samples prior to HS-SPME analysis of volatile thiols. | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent while interfering compounds are washed away. | Cleanup of grape juice and wine samples for the analysis of thiol precursors by HPLC-MS/MS. | encyclopedia.pubresearchgate.net |

| Ultrafiltration | Removes high molecular weight interferences based on size exclusion. | Removal of large molecules from tear fluid samples to reduce matrix effects in HPLC-MS/MS. | nih.gov |

| Ethanol Content Adjustment | Optimizes the volatility of analytes in alcoholic beverage samples for headspace analysis. | Dilution of spirit beverages to 2.5% v/v ethanol for improved sensitivity in HS-SPME/GC-MS analysis of VSCs. | nih.govnih.gov |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT methods for mechanistic insights)